molecular formula C21H25N3O5S2 B2821310 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 328539-78-2

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2821310
CAS No.: 328539-78-2
M. Wt: 463.57
InChI Key: PZJDDRXNMNIFRK-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with a benzothiazole moiety and a sulfamoyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized via the condensation of 2-aminothiophenol with 4-methylbenzaldehyde under acidic conditions.

    Introduction of the Benzamide Group: The benzothiazole derivative is then reacted with 4-aminobenzoic acid to form the benzamide linkage.

    Sulfamoylation: The final step involves the introduction of the bis(2-methoxyethyl)sulfamoyl group. This can be achieved by reacting the intermediate with bis(2-methoxyethyl)amine and a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the benzothiazole ring, potentially yielding amines or dihydrobenzothiazoles.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrobenzothiazoles.

    Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with various biological targets. Its benzothiazole moiety is known for its bioactivity, which can be exploited in drug discovery.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. Benzothiazole derivatives have shown promise in treating diseases such as cancer and neurodegenerative disorders. The sulfamoyl group may enhance the compound’s solubility and bioavailability.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety could bind to specific sites on proteins, while the sulfamoyl group might enhance its interaction with hydrophilic environments.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-hydroxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.

    4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide: Similar structure but with a chloro substituent on the benzothiazole ring.

Uniqueness

The unique combination of the methoxyethyl sulfamoyl group and the benzothiazole moiety in 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific solubility, reactivity, and bioactivity profiles.

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Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-15-5-4-6-18-19(15)22-21(30-18)23-20(25)16-7-9-17(10-8-16)31(26,27)24(11-13-28-2)12-14-29-3/h4-10H,11-14H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJDDRXNMNIFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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